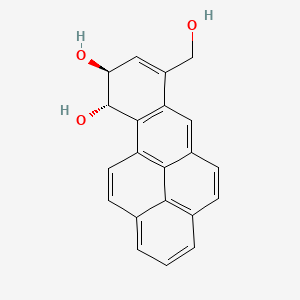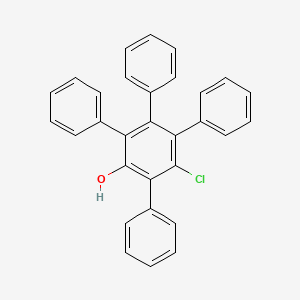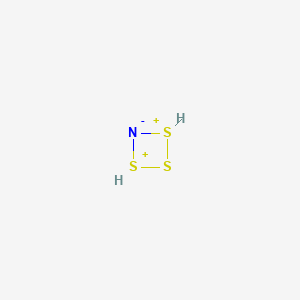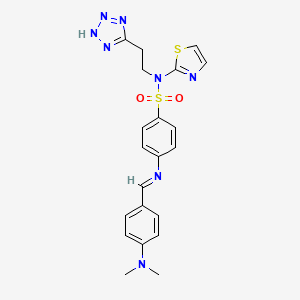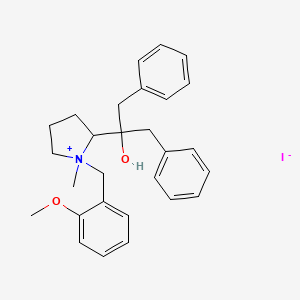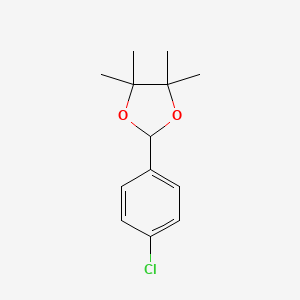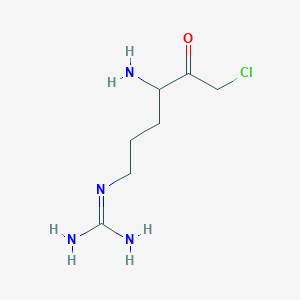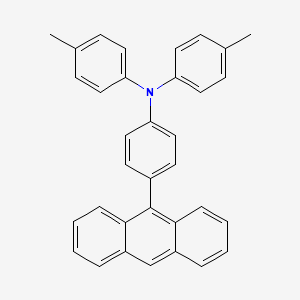
4-(Anthracen-9-YL)-N,N-bis(4-methylphenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Anthracen-9-YL)-N,N-bis(4-methylphenyl)aniline is an organic compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their unique photophysical and electrochemical properties, making them valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Anthracen-9-YL)-N,N-bis(4-methylphenyl)aniline typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity of the final product . The reaction conditions often include the use of palladium catalysts, bases, and solvents such as toluene or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient and cost-effective production .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Anthracen-9-YL)-N,N-bis(4-methylphenyl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and halogenating agents like bromine (Br2) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions may produce halogenated anthracene derivatives .
Applications De Recherche Scientifique
4-(Anthracen-9-YL)-N,N-bis(4-methylphenyl)aniline has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-(Anthracen-9-YL)-N,N-bis(4-methylphenyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s photophysical properties allow it to absorb and emit light, making it useful in various applications. The molecular targets and pathways involved in its action include the interaction with electron-rich and electron-deficient sites, leading to changes in the compound’s electronic structure .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
4-(Anthracen-9-YL)-N,N-bis(4-methylphenyl)aniline is unique due to its specific substitution pattern, which imparts distinct photophysical and electrochemical properties. This makes it particularly valuable in applications requiring high thermal stability and blue emission with a high quantum yield .
Propriétés
Numéro CAS |
74296-07-4 |
|---|---|
Formule moléculaire |
C34H27N |
Poids moléculaire |
449.6 g/mol |
Nom IUPAC |
N-(4-anthracen-9-ylphenyl)-4-methyl-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C34H27N/c1-24-11-17-29(18-12-24)35(30-19-13-25(2)14-20-30)31-21-15-26(16-22-31)34-32-9-5-3-7-27(32)23-28-8-4-6-10-33(28)34/h3-23H,1-2H3 |
Clé InChI |
HNOCXIWXNAZTRR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C4=C5C=CC=CC5=CC6=CC=CC=C64 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


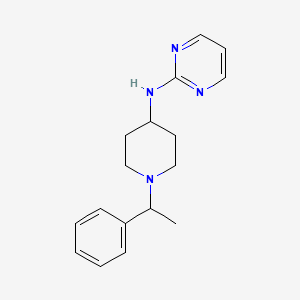

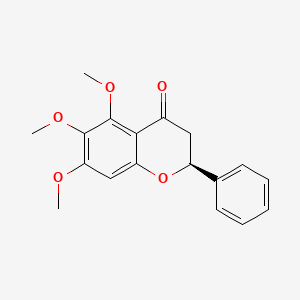
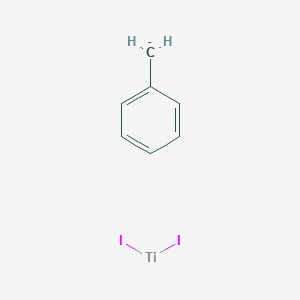
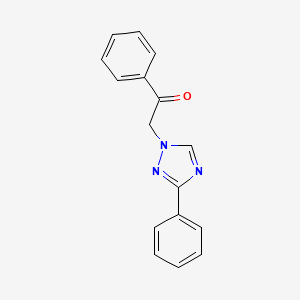
![3-Methyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14440217.png)
